molecular formula C26H27NO4 B2746524 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid CAS No. 1092172-31-0

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid

Cat. No. B2746524
CAS RN: 1092172-31-0
M. Wt: 417.505
InChI Key: RBURZOWRTXGQPH-UHFFFAOYSA-N
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Description

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the adamantane and fluorene groups. The adamantane group is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring .

Scientific Research Applications

Molecular Recognition and Assembling

  • The molecule 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, similar in structure to the specified compound, demonstrates remarkable adaptability in forming persistent one-dimensional motifs with various assembling partners. This indicates potential applications in molecular recognition and the construction of complex molecular assemblies (Karle, Ranganathan, & Haridas, 1997).

Applications in Medicinal Therapeutics

  • Functionalized adamantanes, including derivatives of adamantane carboxylic acid, are utilized in medicinal therapeutics. They show significant influence on physicochemical parameters like acidity and lipophilicity, critical for drug design (Jasys et al., 2000).

Chemical Transformation Processes

  • Adamantane carboxylic acids are subject to various chemical transformations, such as C-methylation, indicating their versatility in synthetic chemistry and potential applications in developing new chemical entities (Meisters & Mole, 1974).

Interactions with Carbon Nanotubes

  • N-Fluorenyl-9-methoxycarbonyl-protected amino acids, structurally related to the compound , are used as surfactants for carbon nanotubes. This implies potential applications in the field of nanotechnology, particularly in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).

Development of Metal-Organic Frameworks

  • The use of functionalized adamantane tectons, which includes adamantane carboxylic acids, in the design of mixed-ligand copper(II) metal-organic frameworks, indicates their potential applications in material science for constructing complex molecular structures (Senchyk et al., 2013).

Antiproliferative Activity

  • Adamantane carboxylic acid esters demonstrate antiproliferative activity and influence on the microtubule network of tumor cells, suggesting their potential use in cancer research and therapy (Zefirov et al., 2017).

Mechanism of Action

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)adamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c28-24(29)26(17-10-15-9-16(12-17)13-18(26)11-15)27-25(30)31-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,15-18,23H,9-14H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBURZOWRTXGQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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